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N-(6-(piperidin-1-yl)pyrimidin-4-yl)-2-(o-tolyloxy)acetamide

PIKfyve inhibition Lipid kinase assay Structure-activity relationship

Researchers validating PIKfyve-dependent phenotypes face potency mismatch and chemotype-dependent off-target effects when substituting inhibitors without experimental validation. This compound resolves both: • Orthogonal probe: IC50 ~32 nM PIKfyve inhibitor with a piperidinyl-pyrimidine-acetamide core, chemotype-distinct from YM201636 for cross-validation experiments. • Defined potency: Eliminates the >300-fold potency variation seen across patent analogs (Example 00181 IC50 32 nM vs Example 00187 IC50 10,000 nM). • Scaffold vectors: The o-tolyloxy acetamide moiety offers multiple SAR diversification points; MW 326.4 Da allows molecular growth while maintaining drug-like properties. Supplied with analytical certification; available for immediate shipment.

Molecular Formula C18H22N4O2
Molecular Weight 326.4
CAS No. 1421584-00-0
Cat. No. B2629915
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(6-(piperidin-1-yl)pyrimidin-4-yl)-2-(o-tolyloxy)acetamide
CAS1421584-00-0
Molecular FormulaC18H22N4O2
Molecular Weight326.4
Structural Identifiers
SMILESCC1=CC=CC=C1OCC(=O)NC2=CC(=NC=N2)N3CCCCC3
InChIInChI=1S/C18H22N4O2/c1-14-7-3-4-8-15(14)24-12-18(23)21-16-11-17(20-13-19-16)22-9-5-2-6-10-22/h3-4,7-8,11,13H,2,5-6,9-10,12H2,1H3,(H,19,20,21,23)
InChIKeyFUPZRFNZWKYMOZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(6-(Piperidin-1-yl)pyrimidin-4-yl)-2-(o-tolyloxy)acetamide: Overview


N-(6-(Piperidin-1-yl)pyrimidin-4-yl)-2-(o-tolyloxy)acetamide (CAS 1421584-00-0, molecular formula C₁₈H₂₂N₄O₂, MW 326.4) is a synthetic small-molecule inhibitor of phosphatidylinositol-3-phosphate 5-kinase (PIKfyve), a lipid kinase that governs endosomal trafficking, autophagy, and lysosomal homeostasis [1]. The compound was disclosed in the Kineta/AcuraStem patent family (US20240016810, US20240150358, US20240208964) as Example 00181 within Table 16.15, and its PIKfyve inhibitory activity was measured using the Carna Biosciences ADP-Glo™ biochemical assay platform [1]. The compound belongs to a chemotype defined by a piperidin-1-yl-substituted pyrimidine core linked via an acetamide bridge to an ortho-tolyloxy moiety, distinguishing it structurally from the clinical PIKfyve inhibitor apilimod and from the widely used tool compound YM201636 [2].

PIKfyve pathway inhibition Endolysosomal trafficking, autophagy, and antiviral entry research contexts
Intermediate potency tier Reported biochemical activity supports concentration-dependent pathway modulation studies
Structurally divergent chemotype Piperidinyl-pyrimidine-acetamide scaffold distinct from triazine and pyridofuropyrimidine PIKfyve inhibitors

Structural and Selectivity Divergence Among PIKfyve Inhibitors


PIKfyve inhibitors span a wide chemical space—triazines (apilimod), pyridofuropyrimidines (YM201636), indolyl-pyrimidinamines (SGC-PIKFYVE-1), and piperidinyl-pyrimidine-acetamides (this compound)—with PIKfyve IC₅₀ values ranging from sub-nanomolar to >10 µM across the patent family alone [1]. Critically, even structurally close analogs within the same pyrimidine series exhibit potency differences exceeding 300-fold (Example 00181 IC₅₀ = 32 nM vs. Example 00187 IC₅₀ = 10,000 nM), demonstrating that minor structural modifications profoundly affect target engagement [1]. Furthermore, off-target profiles are chemotype-dependent: apilimod is exceptionally selective for PIKfyve over other lipid kinases [2], while YM201636 retains ~100-fold selectivity over class I PI3Ks but shows a different off-target signature [3]. Substituting one PIKfyve inhibitor for another without experimental validation therefore risks both potency mismatch and uncharacterized polypharmacology, undermining experimental reproducibility in autophagy, endosomal trafficking, or antiviral replication assays.

Potency varies widely within patent series
Reported >300-fold differences between close analogs; substituting without validation may shift target engagement profile.
Off-target signature is chemotype-dependent
Apilimod, YM201636, and this scaffold each exhibit distinct selectivity fingerprints; polypharmacology risk does not transfer between chemotypes.
Assay format mismatch can confound comparisons
IC₅₀ values from ADP-Glo vs. radiometric assays may not be directly interchangeable; cross-study equivalence requires experimental confirmation.

Quantitative Evidence: N-(6-(Piperidin-1-yl)pyrimidin-4-yl)-2-(o-tolyloxy)acetamide


Potency Tier in Kineta PIKfyve Inhibitor SAR

In the Carna Biosciences ADP-Glo™ PIKfyve biochemical assay used uniformly across the Kineta/AcuraStem patent family, N-(6-(piperidin-1-yl)pyrimidin-4-yl)-2-(o-tolyloxy)acetamide (Example 00181) exhibited an IC₅₀ of 32 nM [1]. This value positions the compound in a clearly defined intermediate potency tier: it is approximately 11-fold less potent than the patent lead BDBM50590929 (Example 00163, IC₅₀ = 1 nM) and approximately 10-fold less potent than the clinically advanced apilimod (Example 00164, IC₅₀ = 3 nM), but nearly 2-fold more potent than its close structural analog BDBM645407 (Example 00186, IC₅₀ = 42 nM) and 20-fold more potent than BDBM645380 (Example 00176, IC₅₀ = 640 nM) [1][2]. A structurally related negative control (BDBM645408, Example 00187) was essentially inactive (IC₅₀ = 10,000 nM), confirming that the 32 nM activity is structure-dependent and not an assay artifact [1].

Potency Tier
Head-to-head
IC₅₀ 32 nM (Example 00181) vs. apilimod 3 nM, lead 1 nM, inactive analog 10,000 nM.
Intermediate-potency tier; supports concentration-dependent pathway modulation studies.
ADP-Glo™ assay; potency ranking may differ in cellular contexts.
PIKfyve inhibition Lipid kinase assay Structure-activity relationship ADP-Glo biochemical assay

Distinct Chemotype from Apilimod and YM201636

The compound carries an o-tolyloxy group connected via an acetamide linker to the 4-position of a 6-(piperidin-1-yl)pyrimidine core. This scaffold is chemically and topologically distinct from the triazine-based apilimod (which bears a morpholino-pyrimidine with a hydrazone-linked 3-methylbenzylidene) and from the pyridofuropyrimidine YM201636 [1][2]. While apilimod is exceptionally selective for PIKfyve (IC₅₀ >9.1 µM against 41 other lipid and protein kinases), YM201636 achieves ~100-fold selectivity over class I PI3K p110α (IC₅₀ = 33 nM vs. 3.3 µM) but has a distinct off-target profile [3][2]. Because PIKfyve inhibitor selectivity is scaffold-dependent, the o-tolyloxy acetamide chemotype is expected to display a selectivity fingerprint that differs from both apilimod and YM201636, though this remains to be experimentally determined [1].

Chemotype Divergence
Class-level inference
Piperidinyl-pyrimidine-acetamide (MW 326.4) vs. triazine (apilimod, MW 418.5) and pyridofuropyrimidine (YM201636, MW 467.5).
Enables orthogonal chemotype control; selectivity fingerprint likely scaffold-dependent.
No selectivity data publicly available for this scaffold.
Chemotype differentiation Scaffold hopping PIKfyve inhibitor pharmacology Chemical biology tool selection

Near-Equipotent to YM201636, Distinct Scaffold

YM201636, the most widely cited PIKfyve tool inhibitor, has a reported PIKfyve IC₅₀ of 33 nM—virtually identical to the 32 nM IC₅₀ of this compound [1][2]. However, YM201636 is a pyridofuropyrimidine that achieves ~100-fold selectivity over p110α (IC₅₀ = 3.3 µM) but may engage additional off-targets at higher concentrations [1]. The near-equipotent activity of this piperidinyl-pyrimidine-acetamide at PIKfyve, combined with its entirely different scaffold, provides a valuable cross-chemotype comparator for the research community: any biological phenotype reproduced by both YM201636 and this compound at comparable concentrations is more confidently attributed to PIKfyve inhibition rather than to scaffold-specific pharmacology [2][3].

YM201636 Cross-Scaffold Match
Cross-study comparable
IC₅₀ 32 nM vs. YM201636 33 nM. Structurally unrelated scaffolds; equipotent in respective biochemical assays.
Concordant phenotypes across scaffolds strengthen target confidence; discordant results flag off-target effects.
Assay formats differ (ADP-Glo vs. radiometric); absolute IC₅₀ may not be directly interchangeable.
YM201636 comparator Cross-scaffold comparison PIKfyve tool compound Autophagy research

Favorable Physicochemical Profile Compared to Apilimod

With a molecular weight of 326.4 Da, this compound is substantially smaller than both apilimod (418.5 Da) and YM201636 (467.5 Da), placing it in more favorable drug-like chemical space [1][2]. The calculated topological polar surface area (tPSA) is estimated at approximately 80–90 Ų (based on pyrimidine + acetamide + ether oxygen contributors), which is within the range generally associated with acceptable passive membrane permeability [3]. In contrast, apilimod has a tPSA of approximately 110–125 Ų due to its triazine core and multiple heteroatoms, potentially limiting passive diffusion in certain cellular contexts [2]. While no direct experimental permeability or solubility data are available specifically for this compound, its lower MW and moderate tPSA are structural features that medicinal chemists routinely prioritize during lead optimization campaigns targeting intracellular lipid kinases [3].

Physicochemical Profile
Supporting evidence
MW 326.4 Da, est. tPSA 80–90 Ų. ~22% lower MW than apilimod (418.5).
May support cellular permeability; favorable drug-like property context for lead optimization.
tPSA estimated; no experimental permeability or solubility data reported.
Physicochemical properties Drug-likeness Cellular permeability Lead optimization

Kineta/AcuraStem Patent: PIKfyve in Neurodegeneration & Oncology

This compound is Example 00181 in US Patent Application 20240016810 (also appearing in US20240150358 and US20240208964), assigned to Kineta, Inc. and AcuraStem Incorporated [1]. The patent family claims PIKfyve inhibitors for treating neurological disorders including amyotrophic lateral sclerosis (ALS), frontotemporal dementia, and Alzheimer's disease, as well as cancer and viral infections [2]. PIKfyve has been genetically validated as a therapeutic target for ALS through the CONVERGE® platform, and clinical-stage PIKfyve inhibitors (VRG50635, AIT-101/apilimod) are under investigation for ALS and B-cell non-Hodgkin lymphoma, respectively [3]. The compound's placement within this patent family provides clear IP documentation and positions it within a disease-relevant target context distinct from broader kinase inhibitor screening libraries [1][2].

Patent Provenance
Context-dependent
Example 00181 in US20240016810, assigned to Kineta/AcuraStem. Claims PIKfyve inhibitors for ALS, FTD, Alzheimer’s, cancer, viral infections.
Provides IP documentation and disease-relevant target context. No cellular or in vivo data disclosed for this compound.
Cellular activity, brain penetration, selectivity require experimental determination.
Patent provenance Intellectual property PIKfyve therapeutic applications ALS and neurodegeneration

Applications for N-(6-(Piperidin-1-yl)pyrimidin-4-yl)-2-(o-tolyloxy)acetamide


Orthogonal Probe for PIKfyve Target Validation

Researchers seeking to validate PIKfyve-dependent phenotypes in autophagy, endosomal trafficking, or viral entry assays can deploy this compound as a scaffold-orthogonal probe alongside YM201636. Since both compounds exhibit near-identical PIKfyve IC₅₀ values (~32–33 nM) but derive from unrelated chemotypes (piperidinyl-pyrimidine-acetamide vs. pyridofuropyrimidine), concordant results across both probes strengthen the case for target-specific pharmacology, while discordant results identify scaffold-dependent off-target effects [1][2]. The intermediate biochemical potency (32 nM) may permit graded PIKfyve inhibition, which is valuable for dissecting concentration-dependent effects on lysosome morphology and autophagic flux without the complete lysosomal disruption observed with ultra-potent inhibitors such as apilimod (IC₅₀ = 3–14 nM) [3].

SAR of o-Tolyloxy Acetamide for PIKfyve Inhibitors

Medicinal chemistry teams can use this compound as a starting point for systematic structure-activity relationship (SAR) studies. The 300-fold potency range observed across analogs in the Kineta patent family (Example 00181 IC₅₀ = 32 nM vs. Example 00187 IC₅₀ = 10,000 nM) demonstrates that modifications to the acetamide linker and aryl ether region dramatically alter PIKfyve engagement [1]. The o-tolyloxy acetamide moiety offers multiple vectors for diversification—including variation of the ortho-substituent on the phenyl ring, replacement of the ether oxygen, and modification of the acetamide linker length—while the piperidin-1-yl pyrimidine core provides a relatively rigid scaffold for ATP-competitive binding [1]. The compound's lower MW (326.4 Da) relative to apilimod (418.5 Da) provides room for molecular growth while maintaining drug-like properties [2].

PIKfyve Inhibition in ALS and Frontotemporal Dementia Models

PIKfyve has emerged as a genetically validated target in ALS and frontotemporal dementia, with TDP-43 pathology being a central disease mechanism [1]. This compound, as part of the Kineta/AcuraStem patent family specifically claiming PIKfyve inhibitors for TDP-43-associated neurological disorders, represents a chemotype designed with neurodegeneration applications in mind [2]. Academic and industry groups investigating PIKfyve inhibition in iPSC-derived motor neuron models of ALS, or in TDP-43 aggregation assays, may find this compound's defined potency and patent provenance advantageous for translational research programs where IP clarity is important [1][2]. However, users should note that cellular activity, brain penetration, and selectivity data for this specific compound have not been publicly disclosed and would need to be experimentally determined [3].

Antiviral Entry Profiling of PIKfyve Inhibitor Chemotypes

PIKfyve inhibition blocks endosomal entry of diverse viruses including SARS-CoV-2, Ebola virus, and Hepatitis E virus [1]. Apilimod has shown antiviral activity in cellular models (SARS-CoV-2 EC₅₀ ~10–110 nM depending on cell type), and WX8 (Kd = 0.93 nM for PIKfyve) has been evaluated in similar contexts [2]. This compound, with its distinct piperidinyl-pyrimidine-acetamide scaffold and 32 nM biochemical IC₅₀, provides a structurally differentiated tool to compare against apilimod and WX8 in viral entry assays. Establishing whether the antiviral activity of PIKfyve inhibitors is chemotype-independent (on-target) or chemotype-dependent (off-target contributions) is critical for antiviral drug discovery programs targeting the PIKfyve–endolysosomal axis [1][3].

Application
Selection Property
Validation Focus
Orthogonal PIKfyve target validation
Scaffold-divergent chemotype control vs. established inhibitors
Cross-chemotype phenotype concordance for on-target confidence
PIKfyve inhibitor SAR expansion
O-tolyloxy acetamide linker and aryl ether diversification vectors
ATP-competitive binding potency tuning via systematic modification
TDP-43 pathology PIKfyve model studies
Patent family targeting neurodegeneration; disease-model context
Cellular activity, brain penetration, and selectivity must be experimentally validated
Antiviral endosomal entry profiling
Chemotype-differentiated antiviral context; compare with known PIKfyve antivirals
On-target PIKfyve dependence vs. scaffold-specific antiviral effects
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